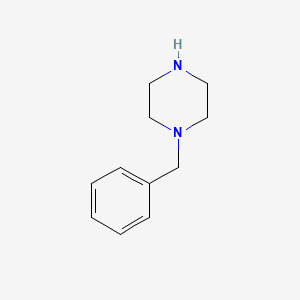

1-Benzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXXEPZFOOTTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride) | |

| Record name | N-Benzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022197 | |

| Record name | 1-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-28-6 | |

| Record name | 1-Benzylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-benzylpiperazine synthesis mechanism and reaction pathway

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperazine (BZP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and reaction pathways for this compound (BZP), a compound of significant interest in medicinal chemistry and pharmacological research. This document details the core synthetic routes, providing quantitative data, experimental protocols, and visual representations of the chemical transformations.

Introduction

This compound (BZP) is a synthetic compound that belongs to the piperazine (B1678402) chemical class. It has been a subject of research due to its stimulant properties and its use as a recreational drug. In the context of drug development, the piperazine ring is a common scaffold, and BZP serves as a key intermediate in the synthesis of various pharmaceutical agents. Understanding its synthesis is crucial for researchers in organic and medicinal chemistry. The two predominant methods for its preparation are the N-alkylation of piperazine with benzyl (B1604629) chloride and the reductive amination of benzaldehyde (B42025) in the presence of piperazine.

Synthesis via N-Alkylation of Piperazine with Benzyl Chloride

The most traditional and widely cited method for synthesizing this compound is the direct N-alkylation of piperazine with benzyl chloride.[1] This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon of benzyl chloride.

Mechanism:

The reaction proceeds via an SN2 mechanism. One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the carbon atom of the benzyl chloride and displacing the chloride ion. A base is required to neutralize the hydrogen chloride formed during the reaction. In many protocols, an excess of piperazine itself serves as the base. A significant challenge in this synthesis is controlling the degree of alkylation, as the mono-substituted product, this compound, can react further with another molecule of benzyl chloride to form the di-substituted byproduct, 1,4-dibenzylpiperazine (B181160) (DBZP).[1] To favor the formation of the mono-substituted product, a molar excess of piperazine is often used.

Quantitative Data for N-Alkylation Method

| Parameter | Value | Reference |

| Reactants | ||

| Piperazine Hexahydrate | 24.3 g (0.125 mole) | [2][3] |

| Piperazine Dihydrochloride (B599025) Monohydrate | 22.1 g (0.125 mole) | [2][3] |

| Benzyl Chloride | 15.8 g (0.125 mole) | [2][3] |

| Solvent | ||

| Absolute Ethanol (B145695) | 50 ml | [2][3] |

| Reaction Conditions | ||

| Temperature | 65°C | [2][3] |

| Reaction Time | 30 minutes | [2] |

| Product Yield | ||

| This compound Dihydrochloride | 29.0–29.5 g (93–95%) | [2][3] |

| Pure this compound (free base) | 14.3–16.5 g (65–75%) | [2][3][4] |

| Byproducts | ||

| 1,4-dibenzylpiperazine (DBZP) | Formation is a known side-reaction | [1] |

Experimental Protocol for N-Alkylation

This protocol is adapted from a procedure published in Organic Syntheses.[2][3]

-

Preparation of the Reaction Mixture: In a 250-ml Erlenmeyer flask, a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol is warmed in a bath at 65°C. To this, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

-

Addition of Benzyl Chloride: While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over a period of 5 minutes with vigorous swirling or stirring. The separation of white needles of piperazine dihydrochloride will commence almost immediately.

-

Reaction Completion and Isolation of Piperazine Dihydrochloride: The solution is stirred for an additional 25 minutes at 65°C. It is then cooled, and the unstirred solution is kept in an ice bath for about 30 minutes. The crystals of piperazine dihydrochloride monohydrate are collected by suction filtration, washed with three 10-ml portions of ice-cold absolute ethanol, and then dried.

-

Isolation of this compound Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in an ice bath. The precipitated white plates of this compound dihydrochloride are collected by suction filtration, washed with dry benzene, and dried. The yield is 29.0–29.5 g (93–95%).

-

Preparation of this compound (Free Base): A solution of the dihydrochloride salt in 50 ml of water is made alkaline (pH > 12) with about 60 ml of 5N sodium hydroxide. This solution is then extracted twelve times with 20-ml portions of chloroform. The combined extracts are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed, and the remaining pale-brown oil is distilled at reduced pressure. The yield of pure this compound, with a boiling point of 122–124°C at 2.5 mm Hg, is 14.3–16.5 g (65–75%).[2][3]

Reaction Pathway Diagram

Caption: N-Alkylation of Piperazine with Benzyl Chloride.

Synthesis via Reductive Amination

An alternative and often more environmentally friendly approach to synthesizing this compound is through the reductive amination of benzaldehyde with piperazine.[5] This method involves the formation of an iminium ion intermediate, which is then reduced to the final amine product.

Mechanism:

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a reducing agent to yield this compound. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd/C).[5] The use of catalytic hydrogenation is considered a green chemistry approach as it avoids the use of stoichiometric metal hydride reagents and produces water as the only byproduct.[5]

Quantitative Data for Reductive Amination Method

| Parameter | Value | Reference |

| Reactants | ||

| Benzaldehyde | Varies with scale | [5] |

| Piperazine | Varies with scale | [5] |

| Catalyst | ||

| 10% Pd/C | Optimal catalyst | [5] |

| 20% Pd(OH)₂/C | No aldehyde reduction, but incomplete reaction | [5] |

| Reducing Agent | ||

| H₂ gas | Continuous flow | [5] |

| Reaction Conditions | ||

| Temperature | 50°C | [5] |

| Flow Rate | 1 mL/min | [5] |

| Product Yield | ||

| Benzylpiperazine | High yield (quantitative HPLC) | [5] |

| Byproducts | ||

| Benzyl alcohol | Can be formed by concomitant reduction of benzaldehyde | [5] |

Experimental Protocol for Reductive Amination (Continuous Flow)

This protocol is a general representation based on the principles of continuous-flow hydrogenation for reductive amination.[5][6]

-

Reactant Solution Preparation: A solution containing benzaldehyde and piperazine in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Continuous-Flow Hydrogenation Setup: A continuous-flow hydrogenation reactor is equipped with a catalyst cartridge containing 10% Pd/C.

-

Reaction Execution: The reactant solution is pumped through the heated catalyst bed (at 50°C) along with a stream of hydrogen gas. The flow rate is maintained at 1 mL/min.

-

Product Collection: The output from the reactor, containing the product, is collected.

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product can be purified by distillation or crystallization, if necessary. The yield is typically determined by quantitative HPLC analysis of the reaction mixture.

Reaction Pathway Diagram

Caption: Reductive Amination of Benzaldehyde with Piperazine.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: N-alkylation of piperazine with benzyl chloride and reductive amination of benzaldehyde with piperazine. The N-alkylation method is a well-established, high-yielding procedure, though it requires careful control to minimize the formation of the di-substituted byproduct. The reductive amination approach, particularly when utilizing continuous-flow hydrogenation, offers a greener, safer, and highly efficient alternative that is well-suited for scalable synthesis. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations.

References

- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of this compound (BzP/A2) - [www.rhodium.ws] [designer-drug.com]

- 4. scribd.com [scribd.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

1-Benzylpiperazine's Action on Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that exerts significant effects on the central nervous system, primarily through its interaction with monoamine transporters. This technical guide provides an in-depth analysis of the mechanism of action of BZP on the dopamine (B1211576) transporter (DAT), a critical protein responsible for regulating dopamine homeostasis in the brain. Understanding this interaction is crucial for researchers in the fields of neuropharmacology, drug addiction, and psychostimulant research. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action

BZP's primary mechanism of action at the dopamine transporter is characterized by a dual effect: it acts as both a dopamine reuptake inhibitor and a dopamine releasing agent.[1][2] This profile is similar to that of other well-known psychostimulants, such as amphetamine.[3][4] BZP's ability to block the reuptake of dopamine from the synaptic cleft and to promote its non-vesicular release leads to a significant increase in extracellular dopamine concentrations, which underlies its stimulant effects.[1]

Quantitative Analysis of BZP Interaction with Dopamine Transporter

The following tables summarize the available quantitative data on the interaction of this compound with the dopamine transporter.

| Parameter | Value | Species | Preparation | Reference |

| Dopamine Release (EC50) | 175 nM | Rat | Brain Synaptosomes | [2] |

EC50 (Half-maximal effective concentration) represents the concentration of BZP required to elicit 50% of its maximal dopamine-releasing effect.

Note: While it is established that this compound inhibits dopamine uptake, specific Ki (binding affinity) and IC50 (inhibitory concentration) values for its interaction with the dopamine transporter are not consistently reported in the readily available scientific literature. The primary pharmacological characterization of BZP at the dopamine transporter focuses on its action as a releasing agent.

Signaling Pathways and Molecular Mechanisms

The interaction of BZP with the dopamine transporter initiates a cascade of presynaptic events that culminate in increased extracellular dopamine. As a dopamine-releasing agent, BZP's mechanism is thought to involve a series of steps that are analogous to those of amphetamine.

The interaction of BZP with the dopamine transporter is also believed to influence presynaptic signaling cascades that regulate dopamine release. While direct evidence for BZP's effect on these pathways is limited, inferences can be drawn from the known mechanisms of other dopamine releasing agents like amphetamine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

-

Rat striatal tissue or cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

-

Radioligand specific for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue or harvest cells expressing DAT. Centrifuge the homogenate and resuspend the pellet (containing the membranes) in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand, varying concentrations of the test compound (BZP), and a constant amount of the membrane preparation. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

-

Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay (IC50)

Objective: To determine the potency of a test compound to inhibit dopamine uptake into presynaptic terminals.

Materials:

-

Fresh or frozen rodent brain tissue (e.g., striatum).

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer-HEPES buffer (KRH buffer).

-

[³H]Dopamine.

-

Test compound (this compound).

-

Uptake inhibitor for non-specific uptake control (e.g., nomifensine (B1679830) or cocaine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (BZP) or vehicle at 37°C.

-

Initiate Uptake: Add a fixed concentration of [³H]Dopamine to each tube to initiate the uptake reaction.

-

Terminate Uptake: After a short incubation period (typically a few minutes), rapidly terminate the uptake by adding ice-cold KRH buffer and filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove extracellular [³H]Dopamine.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the amount of dopamine taken up at each concentration of the test compound. Plot the percentage of inhibition of dopamine uptake against the logarithm of the BZP concentration to determine the IC50 value.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of a test compound on extracellular dopamine levels in the brain of a freely moving animal.

Materials:

-

Live rodent (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (this compound).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples for a set period to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer the test compound (BZP) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to observe the time course of the drug's effect on dopamine release.

Conclusion

This compound exerts its stimulant effects primarily through a dual action on the dopamine transporter, functioning as both a reuptake inhibitor and a releasing agent. This leads to a significant elevation of extracellular dopamine levels in the brain. While quantitative data on its dopamine-releasing potency is available, further research is needed to fully elucidate its binding affinity and uptake inhibition potency at the dopamine transporter. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate pharmacology of BZP and other novel psychoactive substances at the dopamine transporter. A comprehensive understanding of these mechanisms is essential for advancing our knowledge of psychostimulant action and for the development of potential therapeutic interventions for substance use disorders.

References

An In-depth Technical Guide to the Serotonergic and Noradrenergic Effects of 1-Benzylpiperazine (BZP)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. 1-Benzylpiperazine (BZP) is a controlled substance in many countries and has known psychoactive and potentially harmful effects. All research involving BZP must be conducted in accordance with local laws and regulations, under appropriate safety protocols, and with the necessary institutional approvals.

**Executive Summary

This compound (BZP) is a synthetic psychoactive compound that primarily exerts its effects through the modulation of serotonergic and noradrenergic systems. Initially investigated as an antidepressant, its stimulant and euphoric properties led to its recreational use. This guide provides a detailed technical overview of BZP's pharmacological profile, focusing on its interactions with serotonin (B10506) and norepinephrine (B1679862) transporters and receptors. It includes quantitative data on its binding affinities and functional potencies, detailed experimental protocols for its in vitro and in vivo characterization, and visual representations of its proposed signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with key targets in the serotonergic and noradrenergic systems.

Table 1: Monoamine Transporter Affinity and Potency of this compound (BZP)

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| Serotonin Transporter (SERT) | EC50 (Release) | 6050 | Rat | Neurotransmitter Release Assay | [1] |

| Norepinephrine Transporter (NET) | EC50 (Release) | 62 | Rat | Neurotransmitter Release Assay | [1] |

| Dopamine Transporter (DAT) | EC50 (Release) | 175 | Rat | Neurotransmitter Release Assay | [1] |

Table 2: Receptor Binding Affinity of this compound (BZP)

| Target | Parameter | Value (nM) | Species | Assay Type | Reference |

| α2-Adrenergic Receptor | High Affinity Antagonist | Not Quantified | - | Functional Assays | [1] |

| 5-HT2A Receptor | Agonist/Partial Agonist | Not Quantified | - | Functional Assays | [1] |

| 5-HT2B Receptor | Partial Agonist/Antagonist | Not Quantified | - | Functional Assays | [1] |

| 5-HT3 Receptor | Binding | Not Quantified | - | Functional Assays | [1] |

Mechanism of Action

This compound exhibits a complex mechanism of action, primarily characterized by its interaction with monoamine transporters and specific G protein-coupled receptors.

Effects on Monoamine Transporters

BZP acts as a substrate for monoamine transporters, leading to the release of serotonin and norepinephrine from presynaptic terminals. It is a more potent releaser of norepinephrine than serotonin, as indicated by its lower EC50 value for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[1] This preferential release of norepinephrine contributes significantly to its stimulant effects.

Effects on Serotonergic Receptors

BZP also acts as a non-selective agonist at a variety of serotonin receptors.[1] Its activity at 5-HT2A receptors may be responsible for mild hallucinogenic effects at higher doses.[1] Interactions with 5-HT2B and 5-HT3 receptors could be linked to some of its peripheral side effects, such as gastrointestinal issues and headaches, respectively.[1]

Effects on Noradrenergic Receptors

A key feature of BZP's pharmacology is its high-affinity antagonism at α2-adrenergic receptors.[1] These receptors are typically presynaptic autoreceptors that provide negative feedback on norepinephrine release. By blocking these receptors, BZP disinhibits noradrenergic neurons, leading to a further increase in the release of norepinephrine. This action synergizes with its effects as a norepinephrine releaser.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro and in vivo experiments to characterize the serotonergic and noradrenergic effects of compounds like BZP.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for SERT and NET.

Materials:

-

HEK293 cells stably expressing human SERT or NET

-

Radioligand: [3H]-Citalopram (for SERT) or [3H]-Nisoxetine (for NET)

-

Test compound (e.g., BZP)

-

Reference compound (e.g., unlabeled citalopram (B1669093) or nisoxetine)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of membrane preparation (typically 10-20 µg of protein).

-

Non-specific Binding: Add 50 µL of a high concentration of the reference compound (e.g., 10 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 10-11 M to 10-5 M), 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Neurotransmitter Release Assay Using Synaptosomes

This protocol describes a method to measure the release of [3H]-serotonin or [3H]-norepinephrine from pre-loaded rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for SERT, hippocampus for NET)

-

Radiolabeled neurotransmitter: [3H]-Serotonin or [3H]-Norepinephrine

-

Test compound (e.g., BZP)

-

Krebs-Ringer buffer (pH 7.4)

-

Percoll gradient solutions

-

Superfusion system

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose (B13894) buffer (0.32 M).

-

Homogenize the tissue and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

-

Layer the supernatant onto a Percoll gradient and centrifuge at 15,000 x g for 20 minutes to isolate the synaptosomal fraction.

-

Wash the synaptosomal pellet with Krebs-Ringer buffer.

-

-

Radiolabel Loading:

-

Resuspend the synaptosomes in Krebs-Ringer buffer containing the radiolabeled neurotransmitter (e.g., 50 nM [3H]-Serotonin).

-

Incubate at 37°C for 15 minutes to allow for uptake.

-

-

Superfusion:

-

Transfer the loaded synaptosomes to the chambers of a superfusion system.

-

Perfuse with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 5 minutes).

-

After establishing a stable baseline of radioactivity release, switch to a buffer containing the test compound (BZP) at various concentrations.

-

Continue collecting fractions to measure the effect of the test compound on neurotransmitter release.

-

At the end of the experiment, perfuse with a high concentration of a releasing agent (e.g., KCl) to determine the total releasable pool of neurotransmitter.

-

-

Scintillation Counting:

-

Add scintillation fluid to each collected fraction and measure radioactivity.

-

-

Data Analysis:

-

Express the radioactivity in each fraction as a percentage of the total releasable pool.

-

Plot the percentage of release against time to visualize the effect of the test compound.

-

Calculate the EC50 value for release by plotting the peak release against the log concentration of the test compound.

-

In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the procedure for measuring extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex) of a rat following systemic administration of BZP.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (BZP)

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeted to the desired brain region (e.g., prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the microinfusion pump and fraction collector.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

After collecting baseline samples, administer BZP to the animal (e.g., via intraperitoneal injection) at the desired dose.

-

Continue collecting dialysate samples to monitor the drug-induced changes in extracellular neurotransmitter concentrations.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for serotonin and norepinephrine content using HPLC-ED.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the samples.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time to visualize the effect of BZP.

-

Conclusion

This compound possesses a multifaceted pharmacological profile, acting as a releasing agent at serotonin and norepinephrine transporters, a non-selective agonist at various serotonin receptors, and a potent antagonist at α2-adrenergic receptors. Its more pronounced effect on norepinephrine release, coupled with the disinhibition of noradrenergic neurons, likely underlies its primary stimulant properties. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of BZP and other novel psychoactive substances. A more comprehensive understanding of its receptor binding profile and the downstream signaling consequences will be crucial for a complete elucidation of its mechanism of action and potential toxicological effects.

References

In Vitro Pharmacological Profile of 1-Benzylpiperazine (BZP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been recreationally used for its stimulant and euphoric effects. Initially investigated as a potential antidepressant, its development was halted due to amphetamine-like properties.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of BZP, focusing on its interactions with key molecular targets in the central nervous system. The data presented herein has been compiled from various scientific studies to serve as a detailed resource for researchers and drug development professionals.

Core Pharmacological Actions

The primary mechanism of action of this compound involves the modulation of monoamine neurotransmitter systems. In vitro studies have demonstrated that BZP acts as a releaser and reuptake inhibitor of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1] Its pharmacological profile is complex, exhibiting a mixed mechanism of action that includes interactions with various neurotransmitter transporters and receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro activity of this compound at various molecular targets.

Table 1: Monoamine Transporter Activity

| Transporter | Assay Type | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Neurotransmitter Release | EC₅₀ | 175 | [1] |

| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC₅₀ | 62 | [1] |

| Serotonin Transporter (SERT) | Neurotransmitter Release | EC₅₀ | 6050 | [1] |

Table 2: Receptor Binding Affinities

| Receptor | Radioligand | Parameter | Value (nM) | Reference |

| α₂-Adrenoceptor | - | - | High Affinity (Antagonist) | [1] |

| 5-HT₂A Receptor | - | - | Binds to receptor | [1] |

| 5-HT₂B Receptor | - | - | Partial agonist/antagonist effects | [1] |

| 5-HT₃ Receptor | - | - | Binds to receptor | [1] |

| σ₁ Receptor | [³H]-(+)-Pentazocine | Kᵢ | - (Derivatives show high affinity) | [2] |

| σ₂ Receptor | [³H]-DTG | Kᵢ | - (Derivatives show high affinity) | [2] |

Key Signaling Pathways and Experimental Workflows

The interaction of BZP with its molecular targets initiates downstream signaling cascades that are responsible for its psychoactive effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to characterize them.

Signaling Pathways

Experimental Workflows

References

The Rise and Fall of a Potential Antidepressant: A Technical History of 1-Benzylpiperazine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP), a synthetic compound initially synthesized in 1944 by Burroughs Wellcome & Co., was the subject of investigation as a potential antidepressant agent in the 1970s. Its mechanism of action, involving the modulation of key monoamine neurotransmitters—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—placed it in a promising position. However, the very properties that conferred its potential therapeutic effects, namely its amphetamine-like stimulant properties, also led to its downfall as a viable clinical candidate due to a significant potential for abuse. This technical guide provides a comprehensive historical overview of the development of this compound as an antidepressant, detailing its pharmacological profile, the experimental methodologies used in its evaluation, and the ultimate reasons for the cessation of its clinical development.

Introduction

The mid-20th century saw a burgeoning interest in the neurochemical basis of depression, leading to the development of the monoamine hypothesis, which posited that a deficiency in synaptic concentrations of norepinephrine, serotonin, and dopamine was a key etiological factor in the disease. This hypothesis spurred the search for compounds that could elevate the levels of these neurotransmitters. This compound emerged as a candidate during this era, with early research suggesting it possessed the desired neurochemical profile of a monoamine reuptake inhibitor and releasing agent.

Pharmacological Profile: A Double-Edged Sword

The primary mechanism of action of BZP involves its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). BZP acts as both a reuptake inhibitor and a releasing agent for these monoamines, leading to an increase in their synaptic concentrations.[1][2] This multifaceted activity is responsible for its stimulant and potential antidepressant effects.

Quantitative Data on Monoamine Transporter Interaction

While specific preclinical data from the 1970s on BZP's antidepressant efficacy in animal models remains elusive in the available literature, later in-vitro studies have precisely quantified its interaction with monoamine transporters. The following table summarizes the data from a key study by Baumann et al. (2005), which provides a clear picture of BZP's potency at each transporter.

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Release EC₅₀ | 296 ± 47 | [Baumann et al., 2005] |

| Norepinephrine Transporter (NET) | Release EC₅₀ | 211 ± 27 | [Baumann et al., 2005] |

| Serotonin Transporter (SERT) | Release EC₅₀ | 1968 ± 161 | [Baumann et al., 2005] |

| Dopamine Transporter (DAT) | Uptake Inhibition Kᵢ | 1630 ± 230 | [Baumann et al., 2005] |

| Norepinephrine Transporter (NET) | Uptake Inhibition Kᵢ | 705 ± 101 | [Baumann et al., 2005] |

| Serotonin Transporter (SERT) | Uptake Inhibition Kᵢ | 227 ± 28 | [Baumann et al., 2005] |

EC₅₀: Half maximal effective concentration for release. Kᵢ: Inhibitory constant for uptake inhibition.

Preclinical Evaluation: Methodologies of the Era

The preclinical assessment of potential antidepressants in the 1970s relied on a battery of in vivo and in vitro assays designed to predict clinical efficacy. While the specific results for BZP from this period are not well-documented in accessible literature, the methodologies employed would have been consistent with the standards of the time.

In Vivo Behavioral Models

Two primary animal models were used to screen for antidepressant activity:

-

Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with a reduction in immobility time by a test compound considered indicative of antidepressant-like activity.[3][4][5]

-

Tail Suspension Test (TST): This test involves suspending a mouse by its tail, leading to a state of immobility. A decrease in the duration of immobility following drug administration is interpreted as an antidepressant effect.[6][7]

In Vitro Neurochemical Assays

To elucidate the mechanism of action, researchers would have employed in vitro techniques to measure the effects of BZP on monoamine systems.

-

Synaptosome Preparation: Brain tissue would be homogenized and fractionated to isolate synaptosomes, which are resealed nerve terminals containing synaptic vesicles and transporters.

-

Monoamine Uptake and Release Assays: Synaptosomes would be incubated with radiolabeled monoamines (e.g., ³H-dopamine, ³H-serotonin, ³H-norepinephrine) in the presence and absence of BZP. The amount of radioactivity taken up or released by the synaptosomes would be measured to determine BZP's effect on transporter function.

Signaling Pathways Modulated by this compound

The increase in synaptic monoamines initiated by BZP triggers a cascade of intracellular signaling events. While the initial focus of antidepressant research was on the acute neurochemical effects, it is now understood that long-term therapeutic efficacy is mediated by downstream adaptations in neuronal signaling.

Caption: Signaling pathway activated by this compound.

Experimental Workflows

The evaluation of a potential antidepressant like BZP followed a structured workflow, moving from in vitro characterization to in vivo behavioral assessment.

Caption: General experimental workflow for antidepressant screening.

The End of the Line: Amphetamine-Like Effects and Abuse Potential

Conclusion

The story of this compound's journey as a potential antidepressant is a salient example of the complexities of psychopharmacological drug development. While its ability to modulate monoamine systems aligned with the prevailing theories of depression at the time, its powerful stimulant properties and high abuse liability rendered it clinically untenable. The historical development of BZP serves as a crucial case study for researchers and drug development professionals, highlighting the importance of a thorough evaluation of a compound's complete pharmacological profile, including its potential for abuse, in the early stages of development. The later, more precise characterization of its interaction with monoamine transporters has provided valuable data for the field of neuropharmacology, contributing to a deeper understanding of the structure-activity relationships of piperazine-based compounds.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Benzylpiperazine (BZP) Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) and its structural analogues represent a significant class of psychoactive compounds that have garnered attention in both recreational drug scenes and scientific research. Initially explored for its potential antidepressant properties, BZP was never commercialized due to its stimulant effects, which are approximately 10% as potent as d-amphetamine.[1] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), pharmacological properties, and analytical detection methods for BZP and its derivatives. It is intended to serve as a resource for researchers and professionals engaged in the study of these compounds for purposes of drug development, forensic analysis, or understanding their neuropharmacological effects. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class.

Introduction

This compound (BZP) is a synthetic substance belonging to the piperazine (B1678402) chemical class.[1] It acts as a central nervous system stimulant, primarily affecting dopaminergic and serotonergic neurotransmission.[2] BZP and its derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have been identified as the active ingredients in "party pills," often marketed as legal alternatives to illicit drugs like MDMA.[1][2] The pharmacological profile of these compounds is complex, with many derivatives exhibiting mixed agonist and antagonist activities at various monoamine transporters and receptors.[1] This guide will explore the chemical space of BZP analogues, providing a detailed examination of their synthesis, pharmacological actions, and the methodologies used to characterize them.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogues is most commonly achieved through the nucleophilic substitution reaction between a piperazine derivative and a substituted benzyl (B1604629) halide.

General Synthesis Protocol for 1-Substituted Piperazines

A common and straightforward method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a benzyl halide. To prevent the formation of the disubstituted product, a large excess of piperazine can be used, or one of the nitrogen atoms on the piperazine ring can be protected. A more direct approach involves the in-situ formation of piperazine monohydrochloride.

Example Protocol for this compound Synthesis: [3]

-

Preparation of Piperazine Monohydrochloride Solution: A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (B145695) (50 ml) is warmed to 65°C. To this, piperazine dihydrochloride (B599025) monohydrate (0.125 mole) is dissolved with swirling.

-

Reaction with Benzyl Chloride: While maintaining the temperature at 65°C, recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

-

Precipitation of this compound Dihydrochloride: The reaction mixture is cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride. The precipitated white plates of this compound dihydrochloride are collected by suction filtration.

-

Isolation of the Free Base: The dihydrochloride salt is dissolved in water, and the solution is made alkaline (pH > 12) with 5N sodium hydroxide. The free base is then extracted with an organic solvent such as chloroform.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation.

Synthesis of Substituted Analogues

The synthesis of substituted BZP analogues follows a similar principle, utilizing appropriately substituted benzyl chlorides or other benzylating agents. For instance, the synthesis of 1-(4-methoxybenzyl)piperazine (B1330243) can be achieved by reacting piperazine with 4-methoxybenzyl chloride.[1]

General Procedure for N-Arylation to produce phenylpiperazines: [4]

-

In-situ formation of 1-(4-methoxyphenyl)piperazine (B173029): Diethanolamine is reacted with an excess of hydrobromic acid under reflux. The excess acid is distilled off, and p-anisidine (B42471) and sodium carbonate in 1-butanol (B46404) are added and heated.

-

N-arylation: The resulting 1-(4-methoxyphenyl)piperazine can then be reacted with a substituted aryl halide, such as p-chloronitrobenzene, to yield the corresponding N-aryl piperazine derivative.

Structure-Activity Relationships (SAR)

The pharmacological profile of BZP derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the piperazine moiety.

Substitutions on the Benzyl Ring

The substitution pattern on the aromatic ring of the benzyl group is a key determinant of activity.[4]

-

Electronic Effects: The electronic properties of the substituents influence the interaction with receptor binding pockets. For related phenethylamines, the lipophilicity of the substituent at the 4-position has been correlated with 5-HT2A receptor affinity.[4]

-

Positional Isomers: The position of the substituent on the benzyl ring can dramatically alter the pharmacological profile. For example, moving a substituent from the para to the meta or ortho position can change the selectivity and potency of the compound at different receptors and transporters.

Substitutions on the Piperazine Ring

Modifications to the piperazine ring, particularly at the N4 position, can also significantly impact pharmacological activity. The introduction of different substituents can alter the compound's affinity for various targets and its pharmacokinetic properties.

Pharmacology

BZP and its analogues exert their effects by interacting with multiple components of the monoaminergic systems.

Mechanism of Action

The primary mechanism of action for many BZP derivatives involves the inhibition of monoamine transporters and/or the promotion of neurotransmitter release.[1]

-

Dopamine (B1211576) Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin (B10506) Transporter (SERT): BZP itself is a substrate for DAT and NET, leading to the release of dopamine and norepinephrine.[5] It has a much lower potency for SERT.[5] In contrast, some of its phenylpiperazine analogues, like TFMPP, are potent serotonin releasing agents.[6]

-

Serotonin Receptors: BZP and many of its analogues also act as agonists at various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] This direct receptor interaction contributes to their complex psychoactive effects.

Signaling Pathways

The interaction of BZP analogues with G-protein coupled receptors (GPCRs), such as the serotonin receptors, initiates intracellular signaling cascades.

-

5-HT1A Receptor Signaling: 5-HT1A receptors are typically coupled to Gi/o proteins.[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

-

5-HT2A Receptor Signaling: 5-HT2A receptors are primarily coupled to Gq/11 proteins.[7] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]

- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Landscape of 1-Benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance with stimulant properties that has seen recreational use. This technical guide provides an in-depth overview of the neurochemical effects of BZP administration, focusing on its interactions with key monoaminergic systems. The document summarizes quantitative data on its potency at neurotransmitter transporters and receptors, details relevant experimental methodologies, and visualizes its mechanism of action through signaling pathway diagrams. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of BZP and related piperazine (B1678402) derivatives.

Introduction

This compound (BZP) is a piperazine derivative that exerts its psychoactive effects primarily through the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission.[1][2][3] Initially investigated as a potential antidepressant, its stimulant and euphoric properties, akin to those of amphetamine, led to its recreational use.[3][4] Understanding the precise neurochemical mechanisms of BZP is crucial for elucidating its pharmacological profile, abuse potential, and potential therapeutic applications or toxicological risks. This guide synthesizes the current knowledge on the neurochemical effects of BZP administration, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions.

Core Neurochemical Effects of this compound

BZP's primary mechanism of action involves the inhibition of monoamine reuptake and the promotion of their release, leading to increased extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2][3] This multifaceted interaction with the monoaminergic systems underlies its complex psychostimulant effects.

Effects on Monoamine Transporters

BZP interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft. Its potency, however, varies significantly across these transporters.

Table 1: In Vitro Potency of this compound (BZP) at Monoamine Transporters

| Transporter | Assay Type | Parameter | Value (nM) | Reference |

| DAT | Neurotransmitter Release | EC₅₀ | 175 | [5] |

| NET | Neurotransmitter Release | EC₅₀ | 62 | [5] |

| SERT | Neurotransmitter Release | EC₅₀ | 6050 | [5] |

EC₅₀ (Half maximal effective concentration) for neurotransmitter release indicates the concentration of BZP required to elicit 50% of the maximal release of the respective neurotransmitter.

Effects on Monoamine Receptors

In addition to its actions on transporters, BZP also exhibits affinity for various postsynaptic and presynaptic receptors, further modulating monoaminergic signaling.

-

α2-Adrenergic Receptors: BZP acts as an antagonist at α2-adrenergic autoreceptors.[5] This action inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to a further increase in synaptic norepinephrine levels.

-

Serotonin Receptors: BZP displays a broad affinity for multiple serotonin receptor subtypes, acting as a non-selective agonist.[5] Its interaction with 5-HT₂A receptors may contribute to mild hallucinogenic effects at high doses, while its effects on 5-HT₂B and 5-HT₃ receptors have been linked to peripheral side effects and headaches, respectively.[5]

Signaling Pathways and Mechanisms of Action

The administration of BZP initiates a cascade of neurochemical events, primarily centered on the disruption of normal monoamine transporter function and receptor modulation.

Figure 1: Simplified signaling pathway of this compound (BZP).

Experimental Protocols

The following sections detail generalized protocols for key experimental techniques used to elucidate the neurochemical effects of BZP. Specific parameters may vary between studies.

In Vitro Neurotransmitter Release Assay (Synaptosome Superfusion)

This protocol outlines a method for measuring BZP-induced neurotransmitter release from isolated nerve terminals (synaptosomes).

4.1.1. Preparation of Rat Brain Synaptosomes

-

Tissue Homogenization: Euthanize adult rats and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4). Homogenize the tissue using a Dounce homogenizer with several gentle strokes.[6][7]

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant (S1) is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[6][7]

-

Washing and Resuspension: Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and centrifuge again to wash the synaptosomes. Finally, resuspend the washed synaptosomes in the superfusion buffer.[8]

4.1.2. Superfusion Procedure

-

Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

Superfusion Setup: Place the loaded synaptosomes onto a filter in a superfusion chamber and continuously perfuse with a physiological buffer at a constant flow rate (e.g., 0.5-1.0 mL/min).[8]

-

Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes) to establish a baseline of spontaneous neurotransmitter release.

-

BZP Administration: Introduce BZP at various concentrations into the superfusion buffer and continue collecting fractions to measure stimulated neurotransmitter release.

-

Analysis: Quantify the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released over time.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.fsu.edu [bio.fsu.edu]

- 4. Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stimulant Properties of Benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stimulant properties of 1-benzylpiperazine (BZP), a synthetic psychoactive substance. BZP exhibits a complex pharmacological profile, primarily characterized by its interaction with monoamine neurotransmitter systems. This document details its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the cited assays are provided to facilitate replication and further research.

Core Mechanism of Action

Benzylpiperazine's stimulant effects are primarily mediated by its ability to increase synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[1][2] This is achieved through a dual mechanism: inhibition of monoamine reuptake and promotion of neurotransmitter release.[1] BZP acts as a substrate for monoamine transporters, leading to a reversal of their normal function—a process known as transporter-mediated release.[3]

BZP's pharmacological actions are often compared to those of amphetamine, though it is significantly less potent.[1] Its primary activity is on the dopamine and norepinephrine systems, classifying it as a catecholamine-selective releaser.[1][4] Unlike MDMA, which shows a preference for the serotonin transporter (SERT), BZP demonstrates a higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET).[4]

Beyond its interaction with transporters, BZP also functions as a non-selective agonist at various serotonin receptor subtypes and as an antagonist at α2-adrenergic receptors, which contributes to its complex and sometimes described as "messy" pharmacological profile.[5][6] The antagonism of presynaptic α2-autoreceptors can lead to an increase in norepinephrine release.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of benzylpiperazine, including its potency at inhibiting monoamine transporters and its binding affinity for various CNS receptors.

Table 1: Monoamine Transporter Inhibition by Benzylpiperazine

| Transporter | IC₅₀ (nM) [95% CI] | DAT/SERT Ratio |

| hNET (human Norepinephrine Transporter) | 1,900 [1,400-2,600] | - |

| hDAT (human Dopamine Transporter) | 16,300 [11,100-23,900] | 0.4 |

| hSERT (human Serotonin Transporter) | 6,500 [4,600-9,200] | - |

| Data sourced from Simmler et al., 2014. The DAT/SERT ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀). |

Table 2: Neurotransmitter Release Mediated by Benzylpiperazine

| Transporter | EC₅₀ (nM) |

| DAT (Dopamine) | 175 |

| NET (Norepinephrine) | 62 |

| SERT (Serotonin) | 6050 |

| Data sourced from a study cited in Wikipedia, referencing primary literature. |

Table 3: Receptor and Transporter Binding Affinities (Ki) of Benzylpiperazine

| Target | Kᵢ (nM) [95% CI] |

| Transporters | |

| NET | 7,700 [4,500-13,000] |

| DAT | >10,000 |

| SERT | >10,000 |

| Receptors | |

| 5-HT₁ₐ | >10,000 |

| 5-HT₂ₐ | >10,000 |

| 5-HT₂₋ | >10,000 |

| 5-HT₂𝒸 | >10,000 |

| D₁ | >10,000 |

| D₂ | >10,000 |

| D₃ | >10,000 |

| α₁ₐ | >10,000 |

| α₂ₐ | >10,000 |

| H₁ | >10,000 |

| TAAR₁ (rat) | >10,000 |

| TAAR₁ (mouse) | >10,000 |

| Data sourced from Simmler et al., 2014. A higher Kᵢ value indicates lower binding affinity. |

Visualized Mechanisms and Workflows

Signaling Pathway of Benzylpiperazine at the Synapse

The following diagram illustrates the primary mechanisms by which BZP increases synaptic monoamine concentrations.

Caption: BZP's interaction with monoamine transporters (DAT/NET) and α2-autoreceptors.

Experimental Workflow: Monoamine Uptake Inhibition Assay

This diagram outlines the typical workflow for determining the IC₅₀ of a compound at monoamine transporters using cultured cells.

References

- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astrocytes expressing ALS-linked mutated SOD1 release factors selectively toxic to motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. | Semantic Scholar [semanticscholar.org]

- 4. ovid.com [ovid.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

1-Benzylpiperazine (BZP): A Technical Guide for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has garnered significant interest in the field of neuropharmacology due to its complex mechanism of action and stimulant properties. Initially explored as a potential antidepressant, BZP later emerged as a recreational drug, prompting extensive research into its effects on the central nervous system. This technical guide provides an in-depth overview of BZP for researchers, scientists, and drug development professionals. It covers its primary mechanism of action as a monoamine releaser and reuptake inhibitor, its interactions with various neurotransmitter transporters and receptors, and detailed protocols for key in vitro and in vivo experimental assays. Quantitative data are summarized in structured tables, and complex signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of BZP as a research chemical.

Introduction

This compound (BZP) is a piperazine (B1678402) derivative with prominent central nervous system (CNS) stimulant effects.[1] It belongs to a class of compounds that modulate monoaminergic neurotransmission, primarily affecting dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) systems.[2] While structurally distinct from amphetamines, BZP shares some pharmacological and behavioral characteristics with them, albeit with lower potency.[1] Its multifaceted interaction with key neuronal targets makes it a valuable tool for investigating the neurobiology of stimulant action, reward, and addiction.

Mechanism of Action

BZP's primary mechanism of action involves the release and reuptake inhibition of monoamine neurotransmitters.[2] It interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of their respective neurotransmitters.[2][3]

Monoamine Transporter Interaction

BZP acts as a substrate for monoamine transporters, inducing transporter-mediated release of dopamine, norepinephrine, and to a lesser extent, serotonin.[1] This action is similar to that of amphetamine. Additionally, BZP inhibits the reuptake of these neurotransmitters, further prolonging their presence in the synaptic cleft.[3]

Receptor Interactions

Beyond its effects on transporters, BZP also exhibits affinity for various postsynaptic and presynaptic receptors. It has been shown to act as a non-selective agonist at a wide range of serotonin receptors.[1] Furthermore, BZP functions as an antagonist at α2-adrenergic receptors, which contributes to increased norepinephrine release by blocking presynaptic autoreceptor-mediated negative feedback.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the neuropharmacological profile of this compound.

Table 1: Monoamine Release Potency of this compound

| Neurotransmitter | EC50 (nM) for Release | Reference |

| Dopamine (DA) | 175 | [1] |

| Norepinephrine (NE) | 62 | [1] |

| Serotonin (5-HT) | 6050 | [1] |

Table 2: Receptor Binding Affinities (Ki) of this compound

| Transporter/Receptor | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Data not available | |

| Serotonin Transporter (SERT) | Data not available | |

| Norepinephrine Transporter (NET) | Data not available | |

| 5-HT1A Receptor | Data not available | |

| 5-HT2A Receptor | Data not available | |

| 5-HT2B Receptor | Data not available | |

| 5-HT2C Receptor | Data not available |

Note: Specific Ki values for this compound at these targets are not consistently reported in the readily available scientific literature. Researchers are encouraged to perform their own binding assays to determine these values in their specific experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the neuropharmacological properties of this compound.

In Vitro Assays

These assays are used to determine the binding affinity (Ki) of BZP for the dopamine, serotonin, and norepinephrine transporters.

-

Objective: To quantify the affinity of BZP for DAT, SERT, and NET.

-

Materials:

-

Cell membranes prepared from cells expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.

-

Radioligands:

-

For DAT: [³H]WIN 35,428

-

For SERT: [³H]Citalopram

-

For NET: [³H]Nisoxetine

-

-

Unlabeled BZP hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled BZP in assay buffer.

-

Assay Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: A high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET), radioligand, and cell membrane preparation.

-

Competition: Serial dilutions of BZP, radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of BZP.

-

Determine the IC50 value (the concentration of BZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

In Vivo Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following BZP administration.

-

Objective: To measure BZP-induced changes in dopamine, serotonin, and norepinephrine levels in brain regions such as the nucleus accumbens or prefrontal cortex.

-

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Dental cement

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

BZP hydrochloride

-